molecular formula C16H18IN B14767224 1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

Katalognummer: B14767224
Molekulargewicht: 351.22 g/mol
InChI-Schlüssel: LKQMWUMGPMKCLH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is an organic compound with the molecular formula C16H18IN. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research and industrial applications .

Eigenschaften

Molekularformel

C16H18IN

Molekulargewicht

351.22 g/mol

IUPAC-Name

1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

LKQMWUMGPMKCLH-UHFFFAOYSA-M

Kanonische SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.